2,3,5-Tri-O-benzyl-D-ribose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

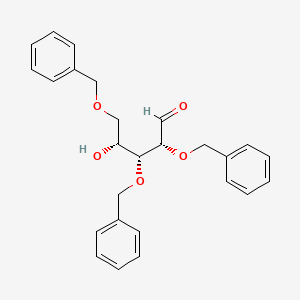

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNSIRQCBFBHF-UODIDJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54623-25-5 | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54623-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2,3,5-Tri-O-benzyl-D-ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3,5-Tri-O-benzyl-D-ribose. This compound is a key intermediate in the synthesis of various biologically significant molecules, particularly nucleoside analogues used in antiviral and anticancer drug development. The benzyl protecting groups at the 2, 3, and 5 positions of the D-ribose core offer stability and solubility in organic solvents, facilitating complex chemical transformations. This document includes a summary of its physicochemical properties, a detailed, illustrative synthetic protocol, and a structural diagram.

Chemical Structure and Properties

This compound is a derivative of D-ribose, a five-carbon sugar that is a fundamental component of RNA. In this derivative, the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl groups. This protection strategy is crucial in synthetic organic chemistry to prevent these hydroxyls from reacting during modifications at other positions of the molecule.

The structure of this compound exists in equilibrium between the open-chain aldehyde form and the cyclic furanose form. The IUPAC name for the open-chain form is (2R,3R,4R)-2,3,5-tris(benzyloxy)-4-hydroxypentanal.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (2R,3R,4R)-2,3,5-tris(benzyloxy)-4-hydroxypentanal |

| CAS Number | 54623-25-5[1][2] |

| Molecular Formula | C₂₆H₂₈O₅[1][2] |

| SMILES | C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

| InChI | InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 |

Physicochemical Data

A summary of the available quantitative data for this compound is presented below. It is important to note that some of this data may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Weight | 420.5 g/mol | [1][2] |

| Appearance | White to off-white powder or solid | [1] |

| Melting Point | 48.0-55.0 °C | [1] |

| Boiling Point | 591.5 °C at 760 mmHg (Predicted) | |

| Density | 1.175 g/cm³ (Predicted) | |

| Refractive Index | 1.582 (Predicted) | |

| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM) | [1] |

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | [1] |

Experimental Protocols

Synthesis of this compound from D-Ribose

Materials:

-

D-Ribose

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil. The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous DMF is then added to the flask.

-

Reaction Initiation: The suspension is cooled to 0 °C in an ice bath. A solution of D-ribose in anhydrous DMF is added dropwise to the stirred suspension of NaH. The mixture is stirred at 0 °C for 1 hour.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil. The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pale yellow oil or a white solid upon standing.

Note: This is a generalized protocol and the optimal conditions, including stoichiometry and reaction times, may need to be determined empirically.

Spectroscopic Data

Mandatory Visualization

Chemical Structure of this compound (Furanose Form)

Caption: Furanose form of this compound.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

References

A Comprehensive Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-ribose from D-ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,3,5-Tri-O-benzyl-D-ribose, a crucial protected derivative of D-ribose. Its enhanced solubility in organic solvents and the stability of the benzyl protecting groups make it a valuable intermediate in the synthesis of various biologically significant molecules, including nucleoside analogs and complex carbohydrates.[1] This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a modified sugar in which the hydroxyl groups at the 2, 3, and 5 positions of D-ribose are protected by benzyl groups.[1] This protection strategy is fundamental in carbohydrate chemistry, allowing for selective modifications at other positions of the ribose ring while preventing unwanted side reactions.[1] The resulting tribenzylated ribose derivative is an essential building block in the synthesis of various pharmaceutical compounds and research biochemicals.[1]

Synthetic Strategies

The primary method for synthesizing this compound involves the direct benzylation of D-ribose using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base. Another common approach involves a multi-step synthesis where D-ribose is first converted to a more reactive intermediate, such as a methyl ribofuranoside, followed by benzylation and subsequent hydrolysis.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Direct Benzylation of D-ribose

This protocol is adapted from a method utilizing sodium hydride as the base and benzyl bromide as the benzylating agent in a polar aprotic solvent.

Materials:

-

D-ribose

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (17 g) in anhydrous DMF (160 mL) in a 250 mL flask cooled in an ice bath, add D-ribose (12 g, 73.1 mmol) portion-wise.

-

Slowly add benzyl bromide (38 mL) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol to decompose excess sodium hydride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 15:1 and gradually increasing the polarity to 9:1) to yield the anomeric mixture of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.[2]

-

For the hydrolysis of the methyl glycoside to obtain the target this compound, dissolve the purified product (3.5 g, 8.0 mmol) in 1,4-dioxane (28 mL) and add 4N HCl (28 mL).

-

Reflux the mixture for 3 hours, monitoring the reaction by TLC.

-

After completion, extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with water, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic phase and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (PE:EA = 5:1 to 3.5:1) to obtain this compound.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthetic protocol.

| Parameter | Value | Reference |

| Starting Material | ||

| D-ribose | 12 g (73.1 mmol) | [2] |

| Reagents | ||

| Sodium Hydride (NaH) | 17 g | [2] |

| Benzyl Bromide (BnBr) | 38 mL | [2] |

| N,N-Dimethylformamide (DMF) | 160 mL | [2] |

| 1,4-Dioxane | 28 mL | [2] |

| 4N Hydrochloric Acid (HCl) | 28 mL | [2] |

| Reaction Conditions | ||

| Benzylation Temperature | 0°C to Room Temperature | [2] |

| Benzylation Time | 12 hours | [2] |

| Hydrolysis Temperature | Reflux | [2] |

| Hydrolysis Time | 3 hours | [2] |

| Yield | ||

| Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside | 90% | [2] |

| This compound (from methyl glycoside) | 86% | [2] |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from D-ribose to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from D-ribose is a well-established and crucial transformation in carbohydrate chemistry. The provided protocol offers a reliable method for obtaining this important synthetic intermediate. Careful control of reaction conditions and rigorous purification are essential for achieving high yields and purity. This guide serves as a comprehensive resource for researchers engaged in the synthesis of complex carbohydrates and nucleoside derivatives.

References

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribose: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-ribose, a crucial protected carbohydrate intermediate in synthetic organic chemistry, particularly in the realm of nucleoside and nucleotide synthesis for drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and deprotection, and illustrates its central role in the construction of modified nucleic acid components.

Core Properties of this compound

This compound is a synthetic derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl groups. This protection strategy is vital for preventing unwanted side reactions during multi-step syntheses, allowing for selective modifications at other positions of the ribose ring.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 54623-25-5 | [1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₈O₅ | [1][2][3] |

| Molecular Weight | 420.5 g/mol | [1][2][5] |

| Appearance | White solid or powder | [5] |

| Melting Point | 48.0-55.0 °C | [5] |

| Boiling Point | 591.5 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C). Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | [4] |

| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM) | [5] |

Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in nucleoside synthesis are presented below.

Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

This protocol outlines a common method for the benzylation of D-ribose.

Materials:

-

D-ribose

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Silica gel for column chromatography

-

Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

To a stirred suspension of D-ribose (1 equivalent) in anhydrous DMF, add sodium hydride (excess, e.g., 3-4 equivalents per hydroxyl group) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the mixture to stir at 0 °C for 30 minutes, then add benzyl bromide (excess, e.g., 3-4 equivalents per hydroxyl group) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C to consume the excess sodium hydride.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford 2,3,5-Tri-O-benzyl-D-ribofuranose.

Use in Nucleoside Synthesis: The Vorbrüggen Reaction

This compound, after conversion to a suitable glycosyl donor (e.g., the 1-O-acetyl derivative), is a key substrate in the Vorbrüggen (or silyl-Hilbert-Johnson) reaction for the synthesis of nucleosides.

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose (glycosyl donor)

-

Heterocyclic base (e.g., a silylated purine or pyrimidine)

-

Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the silylated heterocyclic base in anhydrous acetonitrile.

-

Add the 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose to the solution.

-

Cool the mixture to the appropriate temperature (often 0 °C or room temperature) and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until TLC analysis shows the completion of the reaction.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting protected nucleoside by silica gel column chromatography.

Deprotection of Benzyl Ethers

The removal of the benzyl protecting groups is a critical final step to yield the free nucleoside. Catalytic hydrogenolysis is a common method.

Materials:

-

Protected nucleoside

-

Solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Palladium on carbon (Pd/C, typically 10%)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzyl-protected nucleoside in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add a catalytic amount of palladium on carbon to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until TLC or HPLC analysis indicates the complete removal of the benzyl groups.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Role in Nucleoside Synthesis.

Caption: Benzyl Group Deprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3,5-TRI-O-BENZYL-L-ARABINOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 4. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 5. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,3,5-Tri-O-benzyl-D-ribose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Tri-O-benzyl-D-ribose, a critical intermediate in nucleoside synthesis and carbohydrate chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information, a standardized experimental protocol for determining precise solubility values, and the necessary theoretical background for researchers in the field.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The benzyl groups in this compound significantly increase its lipophilicity compared to its parent monosaccharide, D-ribose, leading to enhanced solubility in organic solvents[1].

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in a range of common organic solvents. Specific mentions in technical literature highlight its solubility in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[2]. This general solubility makes it a versatile reagent in various synthetic applications[1].

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.26 (Sparingly soluble)[3][4][5] |

This low water solubility is expected given the hydrophobic nature of the three benzyl protecting groups.

Experimental Protocol for Determining Quantitative Solubility

For researchers requiring precise solubility data for this compound in specific organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is considered the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound solid. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

-

Transfer the solid into a sealed vial or flask.

-

Add a precise volume of the desired organic solvent (e.g., Dichloromethane, Dimethylformamide, Dimethyl Sulfoxide).

-

Seal the container tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or orbital incubator for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The temperature should be carefully controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size) to ensure no solid particles are transferred.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

This guide provides researchers with the foundational knowledge of the solubility of this compound and a robust methodology to quantitatively determine this critical parameter in their own laboratory settings for various organic solvents. The provided experimental protocol is designed to yield accurate and reproducible results, facilitating the effective use of this compound in drug development and chemical synthesis.

References

The Cornerstone of Nucleoside Chemistry: A Technical Guide to 2,3,5-Tri-O-benzyl-D-ribose

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of a Key Nucleoside Intermediate

In the intricate world of nucleoside chemistry and the development of antiviral therapeutics, the strategic use of protecting groups is paramount. Among the plethora of choices, the benzyl group stands out for its stability and versatility. This technical guide delves into the pivotal role of 2,3,5-Tri-O-benzyl-D-ribose, a key intermediate that has paved the way for the synthesis of numerous biologically active nucleoside analogues, including the notable antiviral drug Remdesivir. This document provides a comprehensive overview of its synthesis, characterization, and application in nucleoside synthesis, complete with detailed experimental protocols and quantitative data to empower researchers in their quest for novel therapeutic agents.

Introduction to this compound: A Versatile Building Block

This compound is a derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl ethers. This protection strategy offers several advantages in multi-step nucleoside synthesis. The benzyl groups are stable to a wide range of reaction conditions, including acidic and basic environments, allowing for selective modifications at other positions of the sugar or the nucleobase.[1][2] Furthermore, their lipophilic nature enhances the solubility of the ribose derivative in organic solvents, facilitating reactions and purification processes.[3] The benzyl groups can be reliably removed under mild conditions, most commonly through catalytic hydrogenation, to unveil the final nucleoside.[4][5][6]

The strategic importance of this compound is underscored by its application in the synthesis of C-nucleosides, where the sugar is attached to the nucleobase via a carbon-carbon bond, a class of compounds known for their enhanced metabolic stability.[7][8][9][10]

Synthesis of this compound: A Step-by-Step Approach

The preparation of this compound is a critical first step in its utilization for nucleoside synthesis. While various methods exist, a common and effective approach involves the direct benzylation of D-ribose or its derivatives. The following protocol is a representative method adapted from procedures for the benzylation of similar carbohydrate scaffolds.[11]

Experimental Protocol: Synthesis of this compound

Materials:

-

D-ribose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of D-ribose (1.0 eq) in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Sodium hydride (60% dispersion in mineral oil, 4.0 eq) is added portion-wise to the stirred solution, and the mixture is stirred at 0 °C for 1 hour.

-

Benzyl bromide (4.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess sodium hydride.

-

The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₅ | [12] |

| Molecular Weight | 420.5 g/mol | [12] |

| Appearance | White to off-white powder or solid | [12] |

| Melting Point | 48.0-55.0 °C | [12] |

| Optical Rotation | +63.0 ± 4.0° (c=4 in DCM) | [12] |

| Purity (HPLC) | ≥95% | [12][13] |

Characterization Data:

Application in Nucleoside Synthesis: The Vorbrüggen Glycosylation

This compound, after activation of the anomeric carbon, serves as an excellent glycosyl donor in nucleoside synthesis. A widely used and efficient method for the formation of the N-glycosidic bond is the Vorbrüggen glycosylation.[17][18][19] This reaction typically involves the coupling of a silylated nucleobase with a ribose derivative that has a good leaving group at the anomeric position, such as an acetate.

First, this compound is converted to its more reactive 1-O-acetyl derivative.

Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in pyridine at 0 °C is added acetic anhydride (1.5 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, the reaction is diluted with dichloromethane and washed with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, which can often be used in the next step without further purification.

Experimental Protocol: Vorbrüggen Glycosylation for the Synthesis of 2',3',5'-Tri-O-benzyl-uridine

Materials:

-

1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose

-

Uracil

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of uracil (1.2 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is refluxed until the solution becomes clear. The excess HMDS is removed under reduced pressure to give silylated uracil. Alternatively, uracil can be silylated with BSA in acetonitrile.

-

To a solution of the silylated uracil in anhydrous acetonitrile under an inert atmosphere is added 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq).

-

The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added dropwise.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford 2',3',5'-Tri-O-benzyl-uridine.

| Reaction Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| Benzylation | D-ribose | NaH, BnBr, DMF | This compound | 70-85% |

| Acetylation | This compound | Ac₂O, Pyridine | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose | >90% |

| Glycosylation | 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, Silylated Uracil | TMSOTf, MeCN | 2',3',5'-Tri-O-benzyl-uridine | 60-80% |

| Deprotection | 2',3',5'-Tri-O-benzyl-uridine | H₂, Pd/C, MeOH | Uridine | >90% |

Deprotection: Unveiling the Final Nucleoside

The final step in the synthesis is the removal of the benzyl protecting groups to yield the free nucleoside. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[4][6][8]

Experimental Protocol: Deprotection of 2',3',5'-Tri-O-benzyl-uridine

Materials:

-

2',3',5'-Tri-O-benzyl-uridine

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or Formic acid

-

Methanol (MeOH)

-

Celite

Procedure:

-

To a solution of 2',3',5'-Tri-O-benzyl-uridine (1.0 eq) in methanol is added 10% Pd/C (10-20% by weight).

-

Ammonium formate (5.0 eq) is added, and the mixture is refluxed for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to give uridine.

Logical Workflow and Reaction Pathways

The synthesis of a nucleoside using this compound as a key intermediate follows a logical progression of protection, activation, coupling, and deprotection. The following diagrams illustrate these key steps.

Caption: Synthesis of the activated ribose intermediate.

Caption: Glycosylation and deprotection to form uridine.

Conclusion

This compound is an indispensable intermediate in modern nucleoside synthesis. Its robust protection of the ribose hydroxyls, coupled with its facile removal, provides a reliable and efficient pathway to a wide array of nucleoside analogues. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the continued exploration and discovery of novel nucleoside-based therapeutics.

References

- 1. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopolymers.org.ua [biopolymers.org.ua]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne, potential intermediates for the synthesis of C-nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. forskning.ruc.dk [forskning.ruc.dk]

- 16. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 18. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 2,3,5-Tri-O-benzyl-D-ribose in the Synthesis of Antiviral and Anticancer Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzyl-D-ribose, a protected derivative of D-ribose, stands as a cornerstone in the field of medicinal chemistry, particularly in the synthesis of complex nucleoside analogs that exhibit potent antiviral and anticancer activities. Its strategic use of benzyl protecting groups offers stability and enhanced solubility in organic solvents, facilitating intricate multi-step syntheses. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a key intermediate in the production of clinically significant drugs such as Remdesivir and Tiazofurin. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and visual representations of synthetic workflows and signaling pathways are presented to equip researchers and drug development professionals with the critical information needed to leverage this versatile building block in their therapeutic discovery efforts.

Introduction: The Strategic Importance of Protecting Groups in Nucleoside Synthesis

The synthesis of nucleoside analogs is a cornerstone of modern medicinal chemistry, leading to the development of numerous antiviral and anticancer agents.[1] A significant challenge in this field lies in the selective modification of the ribose sugar moiety, which possesses multiple hydroxyl groups of similar reactivity. To achieve regioselectivity and stereocontrol during synthesis, the use of protecting groups is indispensable.

This compound has emerged as a crucial intermediate in this context.[1] The benzyl groups serve as robust protecting moieties for the hydroxyls at the C2, C3, and C5 positions of the D-ribose scaffold. This protection strategy offers several key advantages:

-

Stability: The benzyl ethers are stable to a wide range of reaction conditions, allowing for diverse chemical transformations on other parts of the molecule without unintended deprotection.[2]

-

Enhanced Solubility: The lipophilic nature of the benzyl groups significantly improves the solubility of the ribose derivative in common organic solvents, facilitating its use in a variety of synthetic procedures.[1]

-

Selective Deprotection: The benzyl groups can be reliably removed under specific conditions, most commonly through catalytic hydrogenation, allowing for the timely unmasking of the hydroxyl groups at a later stage of the synthesis.[1]

These properties make this compound and its lactone form, 2,3,5-tri-O-benzyl-D-ribonolactone, invaluable starting materials for the synthesis of a plethora of biologically active nucleoside analogs.

Applications in Antiviral Drug Development: The Case of Remdesivir

Remdesivir (GS-5734) is a broad-spectrum antiviral nucleotide prodrug that has gained prominence for its activity against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[3] The synthesis of remdesivir highlights the critical role of protected ribose intermediates, with 2,3,5-tri-O-benzyl-D-ribonolactone serving as a key starting material in several reported synthetic routes.[4]

Synthetic Strategy Overview

The synthesis of remdesivir from 2,3,5-tri-O-benzyl-D-ribonolactone generally involves a multi-step sequence that includes C-glycosylation, cyanation, deprotection, and phosphoramidation.[4]

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form. This active metabolite acts as an adenosine nucleotide analog and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[3][5]

Quantitative Data: Antiviral Activity

The antiviral efficacy of remdesivir and its analogs is typically quantified by their half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the therapeutic window.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >130 | [6] |

| Remdesivir | SARS-CoV-2 | Calu-3 | 0.23 | >100 | >435 | [6] |

| Remdesivir | MERS-CoV | Huh-7 | 0.074 | >10 | >135 | [6] |

| ODBG-P-RVn | SARS-CoV-2 | Vero E6 | 0.14 | 98.2 | 701 | [1] |

| ODE-P-RVn | SARS-CoV-2 | Vero E6 | 0.30 | 61.5 | 205 | [1] |

| HDP-P-RVn | SARS-CoV-2 | Vero E6 | 0.63 | >100 | >159 | [1] |

Applications in Anticancer Drug Development: The Case of Tiazofurin

Tiazofurin is a C-nucleoside analog that has demonstrated significant anticancer activity, particularly in hematological malignancies. Its synthesis often utilizes protected ribose derivatives to construct the key thiazole-ribose linkage.

Synthetic Strategy Overview

A common synthetic route to tiazofurin starts from a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This is converted to a ribofuranosyl cyanide, which then undergoes a series of reactions to form the thiazole ring.

Mechanism of Action of Tiazofurin

Tiazofurin is a prodrug that is converted intracellularly to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to a depletion of intracellular GTP pools, which in turn induces cell differentiation and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The anticancer activity of tiazofurin and its analogs is often reported as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tiazofurin Analog 2 | MCF-7 (Breast) | ~0.005 | [7] |

| Tiazofurin Analog 3 | HT-29 (Colon) | ~0.01 | [7] |

| Thiophenthiofurin | K562 (Leukemia) | 39-fold less active than Thiophenfurin | [8] |

Detailed Experimental Protocols

Synthesis of a Remdesivir Intermediate: C-Glycosylation of 2,3,5-Tri-O-benzyl-D-ribonolactone

This protocol describes the C-glycosylation of 2,3,5-tri-O-benzyl-D-ribonolactone with a protected pyrrolotriazine base, a key step in the synthesis of remdesivir. A reported yield for a similar C-glycosylation step is around 40-69%.[2][4]

Materials:

-

2,3,5-Tri-O-benzyl-D-ribonolactone

-

4-Amino-7-iodopyrrolo[2,1-f][6]triazine (or a suitably protected derivative)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous argon or nitrogen atmosphere

Procedure:

-

Dissolve the protected pyrrolotriazine base in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture for 30 minutes at -78 °C to facilitate the lithium-halogen exchange.

-

In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF.

-

Add the solution of the lactone dropwise to the lithiated pyrrolotriazine solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C-glycosylated product.

Synthesis of a Tiazofurin Precursor: Formation of 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Cyanide

This protocol outlines the conversion of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the corresponding ribofuranosyl cyanide, an early step in a common tiazofurin synthesis.

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl cyanide (TMSCN)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous argon or nitrogen atmosphere

Procedure:

-

Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCM under an inert atmosphere.

-

Add trimethylsilyl cyanide to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of SnCl₄ in DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the medicinal chemist. Their unique combination of stability, solubility, and reactivity has enabled the synthesis of complex and life-saving nucleoside analogs like remdesivir and tiazofurin. The detailed synthetic strategies, mechanistic insights, and quantitative data presented in this guide underscore the pivotal role of this protected ribose intermediate. As the search for novel antiviral and anticancer agents continues, the creative application of this compound will undoubtedly continue to fuel innovation and lead to the discovery of the next generation of therapeutic nucleosides.

References

- 1. Tiazofurin, Tiazofurine, Cpd-5825, ICN-4221, CI-909, TCAR, NSC-286193, Tiazole-药物合成数据库 [drugfuture.com]

- 2. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, conformational analysis, and biological activity of C-thioribonucleosides related to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Stereochemistry of 2,3,5-Tri-O-benzyl-D-ribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribose is a pivotal protected monosaccharide derivative that serves as a cornerstone in the synthesis of a wide array of biologically significant molecules, most notably nucleoside and nucleotide analogues. The strategic placement of benzyl groups on the hydroxyls at the C2, C3, and C5 positions of D-ribose imparts crucial properties such as enhanced solubility in organic solvents and selective protection against unwanted reactions, thereby facilitating complex chemical transformations at the anomeric (C1) and remaining hydroxyl (C4) positions. A thorough understanding of its stereochemistry is paramount for the rational design and synthesis of novel therapeutics, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound, encompassing its synthesis, anomeric forms, and detailed spectroscopic characterization.

Synthesis and Stereochemical Control

The most prevalent method for the preparation of this compound involves the direct benzylation of D-ribose. This reaction typically employs benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of alkoxides at the hydroxyl groups, which then undergo nucleophilic substitution with benzyl bromide.

While the hydroxyl groups at C2, C3, and C5 are readily benzylated, the anomeric hydroxyl group at C1 remains free. This allows the molecule to exist in equilibrium between its cyclic furanose and pyranose forms, as well as the open-chain aldehyde form. In solution, this compound predominantly exists as a mixture of α- and β-anomers of the furanose ring structure. The ratio of these anomers is influenced by factors such as the solvent and temperature.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a similar synthesis of a related arabinofuranose derivative and represents a typical procedure for the benzylation of a pentose sugar.

Materials:

-

D-ribose

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of D-ribose (e.g., 12 g, 73.1 mmol) in anhydrous DMF (160 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in an ice bath, and sodium hydride (e.g., 17 g of 60% dispersion) is added portion-wise, maintaining the temperature at 0 °C.

-

Benzyl bromide (e.g., 38 mL) is then added dropwise to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C to consume excess NaH.

-

The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed successively with water, saturated aqueous NaHCO₃, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from PE:EA = 15:1 and gradually increasing the polarity) to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a mixture of anomers.

Stereochemical Analysis: Anomeric Forms and Conformational Equilibrium

In solution, this compound primarily exists as a dynamic equilibrium between the α- and β-anomers of the furanose ring. The five-membered furanose ring is not planar and adopts puckered conformations, typically described as envelope (E) or twist (T) forms. The stereochemical relationship between the substituents, particularly at C1 and C2, dictates the predominant anomer and the ring conformation.

The anomeric equilibrium can be visualized as follows:

Caption: Equilibrium of this compound in solution.

The ratio of the α to β anomer can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to the anomeric protons (H-1). The chemical shift and coupling constants of H-1 are distinct for each anomer due to their different spatial orientations.

Spectroscopic Data for Stereochemical Characterization

Table 1: Typical ¹H NMR Spectroscopic Data for 2,3,5-Tri-O-benzyl-D-ribofuranose Anomers (in CDCl₃)

| Proton | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | ~5.3-5.5 | ~5.1-5.3 | d | J₁,₂ ≈ 4-5 (α) |

| s or d | J₁,₂ ≈ 0-2 (β) | |||

| H-2 | ~4.0-4.2 | ~3.9-4.1 | dd | |

| H-3 | ~3.9-4.1 | ~3.8-4.0 | dd | |

| H-4 | ~4.1-4.3 | ~4.0-4.2 | m | |

| H-5, H-5' | ~3.5-3.7 | ~3.5-3.7 | m | |

| CH₂Ph | ~4.4-4.8 | ~4.4-4.8 | m | |

| Ph | ~7.2-7.4 | ~7.2-7.4 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The key diagnostic signal for distinguishing the anomers is the anomeric proton (H-1). For the α-anomer, H-1 is trans to H-2, resulting in a larger coupling constant (J₁,₂ ≈ 4-5 Hz). In contrast, for the β-anomer, H-1 is cis to H-2, leading to a smaller coupling constant (J₁,₂ ≈ 0-2 Hz), and the signal often appears as a singlet or a narrow doublet.

¹³C NMR spectroscopy also provides valuable information for stereochemical assignment. The anomeric carbon (C-1) signal is particularly informative, typically appearing at a lower field for the β-anomer compared to the α-anomer due to the anomeric effect.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2,3,5-Tri-O-benzyl-D-ribofuranose Anomers (in CDCl₃)

| Carbon | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) |

| C-1 | ~95-100 | ~100-105 |

| C-2 | ~78-82 | ~77-81 |

| C-3 | ~72-76 | ~71-75 |

| C-4 | ~82-86 | ~81-85 |

| C-5 | ~69-72 | ~69-72 |

| CH₂Ph | ~72-74 | ~72-74 |

| Ph (ipso) | ~137-139 | ~137-139 |

| Ph (o, m, p) | ~127-129 | ~127-129 |

Logical Workflow for Stereochemical Determination

The process of determining the stereochemistry of a synthesized sample of this compound follows a logical workflow.

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect that governs its reactivity and utility as a synthetic intermediate. This guide has provided an in-depth overview of its synthesis, the nature of its anomeric forms, and the spectroscopic techniques used for its characterization. A clear understanding of the relationship between its structure and spectroscopic properties, particularly NMR data, is essential for researchers in the fields of carbohydrate chemistry and drug development to confidently synthesize and utilize this versatile building block for the creation of novel and complex bioactive molecules. The provided experimental framework and data interpretation guidelines serve as a valuable resource for the successful stereochemical analysis of this important compound.

The Strategic Role of 2,3,5-Tri-O-benzyl-D-ribose in the Synthesis of Antiviral Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against viral diseases has underscored the critical need for efficient and scalable synthetic routes to potent antiviral agents. Nucleoside analogs, which mimic the natural building blocks of viral RNA and DNA, represent a cornerstone of antiviral therapy. A key challenge in the synthesis of these complex molecules lies in the controlled manipulation of the ribose sugar moiety. 2,3,5-Tri-O-benzyl-D-ribose has emerged as a pivotal precursor in this field. Its benzyl protecting groups offer stability during multi-step syntheses and can be reliably removed under specific conditions, enabling the precise construction of antiviral drugs.[1][2] This technical guide provides an in-depth exploration of the use of this compound and its derivatives as a foundational element in the synthesis of prominent antiviral drugs such as Remdesivir, and conceptually for others like Molnupiravir and Ribavirin. We will delve into detailed experimental protocols, present quantitative data from relevant syntheses, and visualize the intricate molecular pathways involved.

Core Synthesis Strategy: From Protected Ribose to Antiviral Agent

The journey from this compound to a functional antiviral nucleoside analog involves a series of well-defined chemical transformations. The benzyl groups at the C2, C3, and C5 positions of the ribose sugar serve as robust protecting groups, preventing unwanted side reactions during the crucial step of coupling the sugar to a heterocyclic nucleobase.[1]

A generalized workflow for the synthesis of a nucleoside analog from this compound is depicted below. This process typically involves an initial activation of the anomeric carbon (C1) of the ribose, followed by the key glycosylation reaction to form the carbon-nitrogen bond with the nucleobase, and concluding with the removal of the protecting groups to yield the final active pharmaceutical ingredient.

Caption: Generalized workflow for antiviral nucleoside analog synthesis.

Application in the Synthesis of Key Antiviral Drugs

While a direct synthesis of all major antivirals from this compound is not always the primary industrial route, the chemical principles are highly relevant. The synthesis of Remdesivir, for instance, often commences from the corresponding lactone, 2,3,5-tri-O-benzyl-D-ribonolactone.[3][4]

Case Study: Remdesivir Synthesis

The synthesis of Remdesivir, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), provides a practical example of the utility of benzylated ribose derivatives.[3][4] Although the widely published routes start with the lactone, the core steps of nucleobase coupling and subsequent deprotection are illustrative.

A key step in the synthesis of Remdesivir involves the coupling of a protected ribose derivative with the pyrrolo[2,1-f][2][5][6]triazine nucleobase.[4] Following the formation of the crucial carbon-carbon bond, the benzyl protecting groups are removed. A common method for this debenzylation is the use of a strong Lewis acid like boron trichloride (BCl₃).[4]

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of nucleoside analogs, based on established chemical transformations.

Protocol 1: Activation of this compound (Acetylation)

This protocol describes the formation of 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, a common activated intermediate for glycosylation reactions.[7]

-

Dissolution: Dissolve this compound in a mixture of glacial acetic acid and acetic anhydride.

-

Cooling: Cool the solution to a temperature between -5 to 5 °C.

-

Reaction Initiation: Maintain the temperature and stir the mixture for approximately 5 hours.

-

Work-up: Upon completion, the reaction mixture is worked up through neutralization and extraction.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethyl alcohol to yield 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose.

Protocol 2: Vorbrüggen Glycosylation

This protocol outlines the general steps for the silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction, a widely used method for nucleoside synthesis.[6]

-

Silylation of Nucleobase: The heterocyclic nucleobase is silylated to enhance its solubility and nucleophilicity. This is typically achieved by reacting the nucleobase with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) in an aprotic solvent.

-

Coupling Reaction: The silylated nucleobase is then reacted with an activated, protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf). The reaction is typically carried out in an inert atmosphere and at a controlled temperature.

-

Quenching and Work-up: The reaction is quenched, and the crude product is isolated through extraction and washing.

-

Purification: The desired protected nucleoside is purified using column chromatography.

Protocol 3: Debenzylation of the Protected Nucleoside

This protocol describes a common method for the removal of benzyl protecting groups.

-

Dissolution: The protected nucleoside is dissolved in a suitable solvent, such as dichloromethane.

-

Reagent Addition: A debenzylating agent, such as boron trichloride (BCl₃) in a solution of dichloromethane, is added dropwise at a low temperature (e.g., -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched with a suitable reagent (e.g., a mixture of methanol and dichloromethane), and the product is isolated through filtration or extraction.

-

Purification: The final deprotected nucleoside is purified by chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for key steps in the synthesis of antiviral nucleoside analogs. The data is compiled from various sources and represents typical yields for these transformations.

Table 1: Synthesis of Activated Ribose Derivatives

| Starting Material | Product | Reagents | Yield (%) | Reference |

| D-Ribose | 2,3,5-tri-O-benzyl-D-ribonolactone | Benzyl bromide, NaH | Not specified | [4] |

| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl bromide | HBr in acetic acid | Not specified | [8] |

Table 2: Glycosylation and Deprotection Steps in Antiviral Synthesis

| Precursor | Product | Key Reaction Step | Yield (%) | Reference |

| 2,3,5-tri-O-benzyl-D-ribonolactone derivative | C-glycosylated product | C-C bond formation | 40 | [4] |

| Protected Nucleoside | Remdesivir | Debenzylation with BCl₃ | Not specified directly for this step | [4] |

| Uridine | Molnupiravir | Two-step one-pot synthesis | up to 68 | [9] |

| Peracetylated β-d-ribofuranose | Ribavirin intermediate | Glycosylation | 54-83 | [10] |

Signaling Pathways and Mechanism of Action

The antiviral activity of nucleoside analogs stems from their ability to interfere with the viral replication machinery. Once inside the host cell, these drugs are typically phosphorylated to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.

Remdesivir Mechanism of Action

Remdesivir acts as a delayed chain terminator of viral RNA synthesis.[7][8] Its active triphosphate form is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). After the incorporation of a few more nucleotides, the polymerase stalls, leading to premature termination of viral RNA synthesis.[7]

Caption: Mechanism of action of Remdesivir.

Molnupiravir Mechanism of Action

Molnupiravir functions through a mechanism known as "lethal mutagenesis" or "error catastrophe".[1][5][6] Its active form, β-D-N4-hydroxycytidine (NHC) triphosphate, is incorporated into the viral RNA by the RdRp.[5][6] NHC can exist in two tautomeric forms, allowing it to mimic both cytidine and uridine. This leads to widespread mutations in the viral genome during subsequent rounds of replication, ultimately rendering the virus non-viable.[5][11]

Caption: Mechanism of action of Molnupiravir.

Ribavirin Mechanism of Action

Ribavirin has a multi-faceted mechanism of action.[12][13] Its triphosphate form can inhibit the viral RNA polymerase and also be incorporated into the viral genome, causing mutations.[12][13] Additionally, ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of guanosine triphosphate (GTP) pools, which are essential for viral replication.[12][14] Ribavirin is also known to modulate the host immune response.[12]

Caption: Multifaceted mechanism of action of Ribavirin.

Conclusion

This compound stands as a versatile and indispensable precursor in the synthesis of antiviral nucleoside analogs. Its protective groups provide the necessary stability for intricate chemical manipulations, ultimately enabling the efficient construction of life-saving therapeutics. The synthetic strategies and mechanisms of action detailed in this guide highlight the elegance and power of chemical synthesis in addressing pressing global health challenges. Further innovation in the use of such precursors will undoubtedly continue to fuel the pipeline of novel antiviral agents.

References

- 1. Buy this compound | 54623-25-5 [smolecule.com]

- 2. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. C-nucleoside studies. Part 6. Synthesis of 3-[2,3,5-tri-O-benzyl-beta-(and alpha)-D-ribofuranosyl]prop-2-yn-1-ol and related compounds; a new synthesis of 3(5)-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. This compound - [sigmaaldrich.com]

- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,3,5-tri-O-benzyl-α-(and β-)-D-ribofuranosylethyne, potential intermediates for the synthesis of C-nucleosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 13. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribose for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Physical, Chemical, and Biological Properties of a Key Synthetic Intermediate

This technical guide provides a detailed overview of 2,3,5-Tri-O-benzyl-D-ribose, a crucial protected ribose derivative utilized extensively in the synthesis of nucleoside analogues and other complex carbohydrates. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties and applications.

Core Physical and Chemical Properties

This compound is a synthetically modified derivative of D-ribose where the hydroxyl groups at the 2, 3, and 5 positions are protected by benzyl groups. This modification significantly alters its chemical properties, enhancing its stability and solubility in organic solvents, which makes it a versatile intermediate in organic synthesis.[1]

General Properties

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 54623-25-5[1][2][3] |

| Molecular Formula | C₂₆H₂₈O₅[1][3] |

| Molecular Weight | 420.5 g/mol [1][3] |

| Appearance | White solid or powder[1] |

| Purity | Typically ≥95% |

Physicochemical Data

A compilation of key physicochemical data is presented in the following table, offering a quantitative look at the compound's characteristics.

| Parameter | Value |

| Melting Point | 48.0-55.0 °C |

| Boiling Point | 591.5 °C at 760 mmHg |

| Density | 1.175 g/cm³ |

| Refractive Index | 1.582 |

| Optical Rotation | +63.0 ± 4.0° (c=4 in Dichloromethane) |

| Water Solubility | Sparingly soluble (0.26 g/L at 25 °C) |

| Solubility in Organic Solvents | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[1] |

Storage and Stability

For optimal stability, this compound should be stored in a freezer at temperatures below -15°C, under an inert atmosphere.[3] It is important to keep the container well-sealed and protected from light.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of D-ribose. A generalized protocol is as follows:

-

Preparation of Methyl Ribofuranoside: D-ribose is first converted to its methyl ribofuranoside. This is typically achieved by reacting D-ribose with methanol in the presence of an acid catalyst, such as acetyl chloride. The reaction mixture is stirred at room temperature for several hours.

-

Benzylation: The resulting methyl ribofuranoside is then subjected to benzylation. This step involves reacting the intermediate with benzyl bromide in the presence of a strong base, like sodium hydride, in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature for an extended period to ensure complete benzylation of the hydroxyl groups.

-

Hydrolysis: The final step is the hydrolysis of the methyl glycoside to yield the desired this compound. This is achieved by treating the benzylated intermediate with a mixture of an organic acid, like acetic acid, and a mineral acid, such as hydrochloric acid, at an elevated temperature.[4]

Purification

The crude product obtained from the synthesis is typically purified using silica gel column chromatography. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to separate the desired product from any impurities. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can also provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A suitable column and mobile phase are used to separate the compound from any residual starting materials or byproducts.

Chemical Reactivity and Applications

The benzyl protecting groups on this compound are relatively stable under a variety of reaction conditions, yet they can be readily removed by catalytic hydrogenation. This allows for the selective deprotection of the hydroxyl groups, making this compound a valuable intermediate in the synthesis of various biologically active molecules, including:

-

Modified Nucleosides: It is a key starting material for the synthesis of nucleoside analogues with modifications on the ribose moiety, which are investigated as potential antiviral and anticancer agents.[1]

-

Oligonucleotides: It is used in the synthesis of modified oligonucleotides for various therapeutic and diagnostic applications.

-

Carbohydrate Chemistry: It serves as a versatile building block in the synthesis of complex carbohydrates.

Biological Activity and Signaling Pathways

Recent studies have highlighted the role of this compound and its derivatives as allosteric modulators of G protein-coupled receptors (GPCRs).

Positive Allosteric Modulator of the A1 Adenosine Receptor

This compound has been identified as a positive allosteric modulator (PAM) of the A1 adenosine receptor (A1R).[5] PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist, in this case, adenosine. This modulation can lead to a more targeted therapeutic effect with potentially fewer side effects compared to direct agonists.

The A1 adenosine receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] It can also signal through a non-canonical Gq-coupled pathway, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

Below is a diagram illustrating the signaling pathway of the A1 adenosine receptor and the influence of a positive allosteric modulator.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with this compound, the following workflow diagram outlines the key steps from synthesis to application.

References

- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 54623-25-5 | MT153400 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,3,5-Tri-O-benzyl-D-ribose

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Tri-O-benzyl-D-ribose is a crucial protected derivative of D-ribose, an essential building block in the synthesis of various biologically active nucleoside analogues used in drug development.[1][2] The benzyl groups serve as robust protecting groups for the hydroxyl functions, allowing for selective modifications at other positions of the ribose ring.[3] This application note provides a detailed, step-by-step protocol for the benzylation of D-ribose to yield this compound, based on the widely used Williamson ether synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound is presented below.

| Property | Value |

| CAS Number | 54623-25-5[1][4][5] |

| Molecular Formula | C₂₆H₂₈O₅[1][4][6] |

| Molecular Weight | 420.5 g/mol [1][4][6] |

| Appearance | Solid or powder[1] |

| Purity | ≥95%[1] |

| Solubility | Soluble in water, DCM, DMF, and DMSO[1] |

| Storage | Store at < -15°C, protect from light[4] |

Experimental Protocol

This protocol outlines the benzylation of D-ribose using sodium hydride and benzyl bromide in dimethylformamide (DMF).

Materials:

-

D-Ribose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EA)

-

Water (H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-